N-methyl-3-sulfamoylbenzamide
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Overview
Description
N-methyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzamide core substituted with a methyl group and a sulfamoyl group, which imparts unique chemical properties.
Scientific Research Applications
N-methyl-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-sulfamoylbenzoic acid and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C.
Procedure: The 3-sulfamoylbenzoic acid is dissolved in the solvent, and methylamine is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Mechanism of Action
The mechanism of action of N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group plays a crucial role in this interaction, as it can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-sulfamoylbenzamide: Lacks the methyl group, which may affect its binding affinity and specificity.
N-methyl-4-sulfamoylbenzamide: Similar structure but with the sulfamoyl group at a different position, which can alter its chemical properties and biological activity.
N-methyl-3-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of an amide group, leading to different reactivity and applications.
Uniqueness
N-methyl-3-sulfamoylbenzamide is unique due to the presence of both the methyl and sulfamoyl groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-methyl-3-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBNWFKKJEIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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